五フッ化アンチモン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

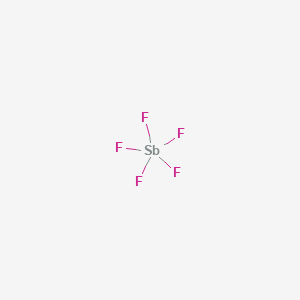

Antimony pentafluoride is an inorganic compound with the chemical formula SbF₅. It is a colorless, viscous liquid known for its strong Lewis acidity. This compound is a key component of the superacid fluoroantimonic acid, which is formed by mixing antimony pentafluoride with hydrogen fluoride in a 1:1 ratio . Antimony pentafluoride is notable for its ability to react with almost all known compounds, making it a valuable reagent in various chemical processes .

科学的研究の応用

Antimony pentafluoride has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in the preparation of organo-fluorine compounds.

Industrial Production: It has been used in the industrial production of chlorofluorocarbons (CFCs) as a catalyst under homogeneous conditions.

Material Science: It is used in the synthesis of various materials, including porous metal fluorides.

作用機序

Target of Action

Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .

Mode of Action

Antimony pentafluoride interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .

Biochemical Pathways

It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .

Pharmacokinetics

It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .

Result of Action

The result of antimony pentafluoride’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .

Action Environment

Antimony pentafluoride is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

準備方法

Antimony pentafluoride can be synthesized through several methods:

- One common method involves the reaction of antimony pentachloride with anhydrous hydrogen fluoride:

Reaction with Hydrogen Fluoride: SbCl5+5HF→SbF5+5HCl

Fluorination of Antimony Trifluoride: Another method involves the fluorination of antimony trifluoride with fluorine gas.

These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.

化学反応の分析

Antimony pentafluoride undergoes various types of chemical reactions, including:

Oxidation: It is an extremely powerful oxidizing agent and can oxidize oxygen in the presence of fluorine.

Substitution: It can react with many compounds, often releasing dangerous hydrogen fluoride.

Common reagents used in these reactions include hydrogen fluoride and fluorine gas. The major products formed from these reactions depend on the specific reactants involved.

類似化合物との比較

Antimony pentafluoride can be compared with other pentafluorides such as:

- Phosphorus Pentafluoride (PF₅)

- Arsenic Pentafluoride (AsF₅)

- Bismuth Pentafluoride (BiF₅)

While all these compounds are strong Lewis acids, antimony pentafluoride is unique in its ability to form superacids and its extreme reactivity with a wide range of compounds .

特性

CAS番号 |

7783-70-2 |

|---|---|

分子式 |

F5Sb |

分子量 |

216.752 g/mol |

IUPAC名 |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChIキー |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

正規SMILES |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

沸点 |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

Color/Form |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

密度 |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

melting_point |

47 °F (EPA, 1998) 8.3 °C |

Key on ui other cas no. |

7783-70-2 |

物理的記述 |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

同義語 |

antimony pentafluoride SbF5 cpd |

蒸気圧 |

Vapor pressure, kPa at 25 °C: 1.33 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)